Amphenidone

Description

Structure

3D Structure

Properties

IUPAC Name |

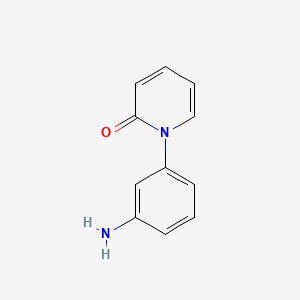

1-(3-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSGUZQJNXHNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158449 | |

| Record name | Amphenidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-37-2 | |

| Record name | Amphenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphenidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphenidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M61FM2VCSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms underlying the action of amphetamine, a potent central nervous system stimulant. Amphetamine's complex pharmacology is primarily characterized by its profound effects on monoamine neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). Its multifaceted mechanism involves interactions with plasma membrane transporters, vesicular storage systems, and intracellular signaling cascades.

Core Mechanism of Action at the Presynaptic Terminal

Amphetamine exerts its effects through a series of coordinated actions at the presynaptic terminals of monoaminergic neurons. The canonical mechanism can be dissected into three primary components:

-

Action on Plasma Membrane Transporters (DAT, NET, SERT): Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters by binding to the transporters and being translocated into the presynaptic neuron.[1][2] This action alone contributes to an increase in the synaptic concentration of monoamines. However, the most significant effect of amphetamine at these transporters is the induction of reverse transport, or efflux. By being transported into the neuron, amphetamine facilitates the outward transport of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[3][4]

-

Disruption of Vesicular Storage via VMAT2: Once inside the presynaptic terminal, amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[5][6] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent exocytotic release. Amphetamine, as a weak base, disrupts the proton gradient across the vesicular membrane, which is essential for VMAT2 function.[7] It also acts as a VMAT2 substrate, being transported into the vesicles in exchange for monoamines, which are then expelled into the cytoplasm.[5][8] This leads to a significant increase in the cytosolic concentration of DA and NE, creating a large pool of neurotransmitter available for reverse transport by DAT and NET.

-

Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is a potent agonist of the intracellular G-protein coupled receptor, TAAR1.[9][10] TAAR1 is not located on the cell surface but within the presynaptic terminal.[11] Upon binding amphetamine, TAAR1 initiates downstream signaling cascades through G-proteins, primarily Gαs and Gα13.[12]

-

PKA-mediated Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13]

-

PKC and RhoA-mediated Pathways: TAAR1 signaling also activates Protein Kinase C (PKC).[14] Both PKA and PKC can phosphorylate the dopamine transporter (DAT).[2] This phosphorylation is a critical step that can lead to the internalization of DAT (ceasing transport) or, crucially, can switch the transporter's conformation to favor reverse transport (efflux) of dopamine.[13][14] Activation of Gα13 stimulates the small GTPase RhoA, which is also implicated in the trafficking and internalization of DAT.[12]

-

In concert, these actions—competitive inhibition of reuptake, disruption of vesicular storage leading to elevated cytosolic monoamine levels, and TAAR1-mediated phosphorylation promoting transporter efflux—result in a massive, non-vesicular release of dopamine and norepinephrine into the synapse, accounting for amphetamine's powerful stimulant effects.

Quantitative Pharmacological Data

The affinity and potency of amphetamine vary across the different monoamine transporters, which accounts for its specific pharmacological profile. The following tables summarize key quantitative data from the literature.

| Compound | Transporter | Ki (μM) - Inhibition Constant | Species | Reference(s) |

| d-Amphetamine | hDAT | ~ 0.6 | Human | [8][15] |

| d-Amphetamine | hNET | 0.07 - 0.1 | Human | [8][15] |

| d-Amphetamine | hSERT | 20 - 40 | Human | [8][15] |

| d-Amphetamine | rDAT | 0.034 | Rat | [8] |

| d-Amphetamine | rNET | 0.039 | Rat | [8] |

| d-Amphetamine | rSERT | 3.8 | Rat | [8] |

Table 1: Binding Affinities (Ki) of d-Amphetamine for Human (h) and Rat (r) Monoamine Transporters.

| Compound | Action | Transporter | IC50 (nM) - Half-maximal Inhibitory Concentration | Reference(s) |

| d-Amphetamine | NE Release | NET | 39.4 | [14] |

| d-Amphetamine | DA Release | DAT | 262 | [14] |

| Phentermine | NE Release | NET | 39.4 | [12] |

| Phentermine | DA Release | DAT | 262 | [12] |

| MDMA | 5-HT Release | SERT | 77.4 | [12] |

| MDMA | NE Release | NET | 56.6 | [12] |

| MDMA | DA Release | DAT | 376 | [12] |

Table 2: Potency (IC50) of Amphetamine and Related Compounds for Monoamine Release.

Key Experimental Protocols

The mechanisms of amphetamine have been elucidated through a variety of experimental techniques. Detailed methodologies for three key approaches are outlined below.

In Vitro Neurotransmitter Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of neurotransmitters into cells expressing the specific transporter.

Objective: To measure the IC50 value of amphetamine for the inhibition of dopamine uptake via DAT.

Materials:

-

Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human dopamine transporter (hDAT).

-

Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

-

Poly-D-lysine coated 96-well black, clear-bottom microplates.

-

Uptake Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

[³H]-Dopamine (radiolabeled substrate) or a fluorescent dopamine analog.

-

d-Amphetamine solutions of varying concentrations.

-

Scintillation fluid and microplate scintillation counter (for radiolabeled assays) or a fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the hDAT-HEK-293 cells into the 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight at 37°C, 5% CO₂.[5]

-

Compound Preparation: Prepare serial dilutions of d-amphetamine in Uptake Buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Assay Initiation: On the day of the experiment, gently aspirate the culture medium from the wells.

-

Pre-incubation: Wash the cells once with warm Uptake Buffer. Add 100 µL of the various d-amphetamine dilutions (or buffer for control wells) to the appropriate wells. Incubate for 10-20 minutes at 37°C.[5]

-

Substrate Addition: Add a fixed concentration of [³H]-Dopamine (e.g., 10 nM) to each well.

-

Uptake Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake. The incubation time should be within the linear range of uptake.

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer. Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100).[6]

-

Quantification: For radiolabeled assays, transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. For fluorescent assays, read the plate on a bottom-read fluorescence microplate reader.[5][7]

-

Data Analysis: Determine non-specific uptake from wells containing a known potent DAT inhibitor (e.g., cocaine). Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake against the logarithm of amphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of a freely moving animal.

Objective: To measure amphetamine-induced dopamine release in the rat striatum.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

A microinfusion pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Amphetamine solution for intraperitoneal (i.p.) injection.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the striatum (e.g., Nucleus Accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Basal Level Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours.[13]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector. Collect at least 3-4 baseline samples to establish a stable basal dopamine level.[13][16]

-

Drug Administration: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

-

Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours following the injection to monitor the rise and fall of extracellular dopamine.[17]

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using an HPLC-ED system.

-

Data Analysis: Express the dopamine concentrations in each post-injection sample as a percentage of the average basal level. Plot the mean percent change in dopamine over time to visualize the neurochemical response to amphetamine.

TAAR1 Activation Assay (cAMP Accumulation)

This assay measures the activation of TAAR1 by quantifying the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of amphetamine in activating TAAR1.

Materials:

-

HEK-293 cells stably expressing human TAAR1 (hTAAR1).

-

Cell culture reagents.

-

cAMP assay kit (e.g., based on HTRF, FRET, BRET, or ELISA).

-

d-Amphetamine solutions of varying concentrations.

-

A known TAAR1 agonist (e.g., β-phenethylamine) as a positive control.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the hTAAR1-HEK-293 cells according to standard protocols.

-

Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and allow them to grow to the desired confluency.

-

Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of d-amphetamine or controls to the wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production. This incubation often includes a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit being used. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.[9]

-

Signal Measurement: Read the plate on a compatible microplate reader.

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the amphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of amphetamine that produces 50% of the maximal response.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the core mechanisms of amphetamine action and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 14. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

Amphetamine and its Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of amphetamine on the central nervous system (CNS). It delves into the core molecular mechanisms of action, downstream signaling cascades, and the resultant neurochemical and behavioral sequelae. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of amphetamine pharmacology.

Core Mechanism of Action: A Multi-Targeted Approach

Amphetamine's primary mechanism of action revolves around its ability to potently increase the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2][3] This is achieved through a concerted interaction with and manipulation of several key proteins involved in neurotransmitter transport and storage.

Amphetamine, being a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is taken up into the presynaptic neuron.[1][3] Once inside, it exerts its effects through two principal pathways:

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine disrupts the proton gradient of synaptic vesicles and inhibits VMAT2, the protein responsible for sequestering cytoplasmic monoamines into these vesicles for future release.[3] This leads to an accumulation of neurotransmitters in the cytoplasm.

-

Transporter Reversal: The increased cytoplasmic concentration of monoamines, coupled with amphetamine's interaction with the transporters, causes a reversal of the normal transport direction.[1] Instead of reuptake of neurotransmitters from the synapse, DAT, NET, and SERT begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.[1]

This dual action results in a rapid and substantial increase in the availability of monoamines in the synapse, leading to enhanced stimulation of postsynaptic receptors and the subsequent cascade of downstream effects.

Quantitative Effects on Neurotransmitter Systems

The impact of amphetamine on extracellular neurotransmitter levels has been quantified in numerous preclinical studies, primarily utilizing in vivo microdialysis in rodent models. These studies provide valuable dose-response and time-course data for understanding the neurochemical effects in specific brain regions.

| Brain Region | Amphetamine Dose (mg/kg, i.p.) | Peak Increase in Dopamine (DA) (% of baseline) | Peak Increase in Norepinephrine (NE) (% of baseline) | Peak Increase in Serotonin (5-HT) (% of baseline) | Reference |

| Striatum | 2.0 | ~800% | - | - | [4] |

| Striatum | 4.0 | ~1500% | - | - | [4] |

| Nucleus Accumbens | 1.0 (i.v.) | ~400% | - | ~200% | [5][6] |

| Nucleus Accumbens | 3.0 (i.v.) | ~900% | - | ~400% | [5][6] |

Note: The magnitude of the effect can vary depending on the specific amphetamine analog, route of administration, and the animal species studied. For instance, some amphetamine analogs exhibit greater potency for 5-HT release compared to dopamine release.[5][6]

Signaling Pathways and Gene Expression

The sustained increase in synaptic monoamines, particularly dopamine in the mesolimbic pathway, triggers a cascade of intracellular signaling events that lead to long-term changes in gene expression and synaptic plasticity. These alterations are believed to underlie many of the chronic effects of amphetamine, including tolerance, sensitization, and addiction.

Key Signaling Pathways

Caption: Amphetamine-induced signaling cascade in a postsynaptic neuron.

Two of the most critical transcription factors implicated in the long-term effects of amphetamine are cAMP response element-binding protein (CREB) and ΔFosB .

-

CREB: Acute amphetamine administration leads to the phosphorylation and activation of CREB. However, with chronic use, CREB activity tends to return to baseline or is even suppressed, a phenomenon that may contribute to tolerance.

-

ΔFosB: In contrast, ΔFosB, a highly stable protein, gradually accumulates in the nucleus accumbens with repeated amphetamine exposure.[7] This accumulation is a key molecular switch that mediates long-lasting changes in gene expression, leading to increased sensitivity to the rewarding effects of the drug and contributing to addiction-related behaviors.[8]

Experimental Protocols

A thorough understanding of amphetamine's effects on the CNS relies on a variety of well-established experimental techniques. Below are outlines of key methodologies.

In Vivo Microdialysis for Neurotransmitter Quantification

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Caption: Workflow for an in vivo microdialysis experiment.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., striatum, nucleus accumbens) in an anesthetized rodent.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

-

Drug Administration: After a stable baseline is established, amphetamine is administered (e.g., via intraperitoneal injection).

-

Post-Injection Sampling: Sample collection continues to measure changes in neurotransmitter levels over time.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]

In Vitro Assessment of Transporter Function

The interaction of amphetamine with monoamine transporters can be studied in detail using in vitro preparations.

Synaptosome Preparation and Uptake/Efflux Assays:

-

Tissue Homogenization: Brain tissue from the region of interest is homogenized in a suitable buffer.

-

Centrifugation: The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing synaptic vesicles and transporters.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence and absence of varying concentrations of amphetamine. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibition of uptake.

-

Efflux Assay: Synaptosomes are preloaded with a radiolabeled monoamine. The release of the radiolabel into the supernatant is measured over time following the addition of amphetamine to quantify transporter-mediated efflux.

Western Blotting for Transcription Factor Expression

Changes in the expression levels of key proteins like CREB and ΔFosB can be quantified using Western blotting.

Protocol Outline:

-

Tissue Collection and Lysis: Following a specific amphetamine treatment regimen and a designated withdrawal period, brain tissue from the nucleus accumbens is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-CREB, anti-ΔFosB) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Assessment of Oxidative Stress

Chronic high-dose amphetamine administration can lead to oxidative stress and neurotoxicity.

Markers and Measurement:

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay in brain homogenates.

-

Antioxidant Capacity: Assessed by measuring the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in brain tissue.

Neurotoxicity and Long-Term Consequences

While therapeutic doses of amphetamine are generally considered safe and effective for conditions like ADHD, high doses and chronic abuse can lead to neurotoxic effects.[5] This is particularly evident in dopaminergic neurons. The sustained increase in cytoplasmic dopamine, which is not sequestered in vesicles, can auto-oxidize, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and may ultimately contribute to the degeneration of dopaminergic nerve terminals.[5]

Conclusion

Amphetamine exerts a complex and powerful influence on the central nervous system. Its ability to robustly increase synaptic concentrations of dopamine and norepinephrine underlies its therapeutic efficacy as well as its potential for abuse and neurotoxicity. A thorough understanding of its molecular mechanisms, the resultant signaling cascades, and the long-term changes in gene expression is crucial for the development of novel therapeutic strategies for substance use disorders and for optimizing the clinical use of this important class of psychostimulants. The experimental protocols outlined in this guide provide a framework for the continued investigation of the intricate pharmacology of amphetamine.

References

- 1. A quantitative model of amphetamine action on the 5-HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]

- 4. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DeltaFosB is increased in the nucleus accumbens by amphetamine but not social housing or isolation in the prairie vole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]

A Preclinical Comparative Analysis of Levoamphetamine and Dextroamphetamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of levoamphetamine and dextroamphetamine in preclinical models, focusing on their differential pharmacological effects. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Pharmacological Differences: An Overview

Amphetamine exists as two stereoisomers, levoamphetamine and dextroamphetamine. While both isomers act as central nervous system stimulants, they exhibit distinct pharmacological profiles that underpin their different therapeutic and side-effect profiles.[1] Dextroamphetamine is generally considered the more potent isomer in the central nervous system, primarily due to its stronger effects on the dopamine system.[2] In contrast, levoamphetamine has more pronounced effects on the peripheral nervous system and norepinephrine systems.[2][3] These differences are a direct result of their varying affinities and efficacies at monoamine transporters and intracellular targets.

Quantitative Analysis of Preclinical Data

The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the effects of levoamphetamine and dextroamphetamine on monoamine systems.

Table 1: Inhibition of Monoamine Uptake in Rat Brain Synaptosomes

This table presents the IC50 values (the concentration of the drug that inhibits 50% of the uptake) of levoamphetamine and dextroamphetamine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) in isolated nerve terminals (synaptosomes) from rat brain regions. Lower IC50 values indicate greater potency.

| Isomer | Transporter | Brain Region | IC50 (nM) |

| Dextroamphetamine | DAT | Striatum | 8.6 |

| Levoamphetamine | DAT | Striatum | 39.3 |

| Dextroamphetamine | NET | Prefrontal Cortex | 3.9 |

| Levoamphetamine | NET | Prefrontal Cortex | 11.1 |

| Dextroamphetamine | SERT | - | >1000 |

| Levoamphetamine | SERT | - | >1000 |

Data sourced from Easton et al., 2007.

Table 2: Potency for Monoamine Release from Rat Brain Synaptosomes

This table shows the EC50 values (the concentration of the drug that produces 50% of the maximal effect) for levoamphetamine and dextroamphetamine in stimulating the release of dopamine and norepinephrine from rat brain synaptosomes. Lower EC50 values indicate greater potency.

| Isomer | Neurotransmitter | Brain Region | EC50 (nM) |

| Dextroamphetamine | Dopamine | Striatum | 25.2 |

| Levoamphetamine | Dopamine | Striatum | 118.2 |

| Dextroamphetamine | Norepinephrine | Prefrontal Cortex | 19.8 |

| Levoamphetamine | Norepinephrine | Prefrontal Cortex | 33.3 |

Data sourced from Easton et al., 2007.

Key Signaling Pathways and Mechanisms of Action

The differential effects of levoamphetamine and dextroamphetamine can be attributed to their interactions with key proteins involved in monoaminergic neurotransmission, primarily the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2).

Amphetamine's Interaction with TAAR1

Amphetamine acts as an agonist at TAAR1, an intracellular G-protein coupled receptor.[4] Activation of TAAR1 initiates a signaling cascade that leads to the phosphorylation of the dopamine transporter (DAT), causing a reversal of its function from reuptake to efflux, thereby increasing synaptic dopamine levels.[4][5]

References

Amphetamine's Multifaceted Impact on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex molecular mechanisms by which amphetamine modulates neurotransmitter release and reuptake, focusing primarily on the monoamines: dopamine, norepinephrine, and serotonin. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanisms of Action

Amphetamine's pharmacological effects are multifaceted, primarily involving the disruption of normal monoamine transporter function and the activation of intracellular signaling cascades. It readily enters presynaptic neurons through two main pathways: by acting as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), or by diffusing directly across the neuronal membrane.[1][2] Once inside the neuron, amphetamine orchestrates a cascade of events that leads to a significant increase in the synaptic concentration of monoamine neurotransmitters.[1][3]

Interaction with Plasma Membrane Transporters (DAT, NET, SERT)

Amphetamine acts as a competitive substrate for DAT, NET, and SERT.[4] This competitive inhibition of neurotransmitter reuptake is a key component of its mechanism. Beyond simple blockade, amphetamine binding can induce a conformational change in these transporters, causing them to operate in reverse.[2][5] This "reverse transport" or "efflux" actively moves neurotransmitters from the presynaptic cytoplasm into the synaptic cleft, independent of traditional, action potential-dependent vesicular release.[6]

Disruption of Vesicular Monoamine Storage (VMAT2)

Inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1][7] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Amphetamine, being a weak base, can diffuse into these acidic vesicles and disrupt the proton gradient necessary for VMAT2 function.[8] More significantly, amphetamine acts as a VMAT2 substrate, leading to the depletion of vesicular neurotransmitter stores into the cytoplasm through a carrier-mediated exchange mechanism.[9][10] This elevation of cytoplasmic dopamine creates a larger pool of neurotransmitter available for reverse transport by DAT.[11]

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is a potent agonist of the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[2][12] TAAR1 activation triggers downstream signaling cascades that further modulate transporter function. Activation of TAAR1 can lead to the phosphorylation of DAT through protein kinase A (PKA) and protein kinase C (PKC) signaling.[2][6] This phosphorylation can result in the internalization of DAT, providing a non-competitive mechanism of reuptake inhibition, and can also promote DAT-mediated efflux.[2] TAAR1 signaling is complex, involving coupling to different G-proteins (Gαs and Gα13) in distinct subcellular compartments, leading to widespread PKA activation and localized RhoA activation near the endoplasmic reticulum.[12][13]

Quantitative Data on Amphetamine's Effects

The following tables summarize quantitative data from various studies investigating the impact of amphetamine on neurotransmitter dynamics.

Table 1: Amphetamine-Induced Dopamine Release in Primate Brain

| Amphetamine Dose (mg/kg, IV) | Peak % Increase in Cortical Dopamine (Mean ± SEM) |

| 0.3 | 965 ± 130 |

| 0.5 | 1385 ± 213 |

| 1.0 | 2067 ± 393 |

Data extracted from a study using in vivo microdialysis in anesthetized primates.[14]

Table 2: In Vitro Potency of (+)-Amphetamine as a Monoamine Releaser

| Neurotransmitter | EC50 (nM) for Release from Rat Brain Synaptosomes (Mean ± SD) |

| [3H]Dopamine | 8.0 ± 0.4 |

| [3H]Serotonin | 1756 ± 94 |

EC50 represents the concentration of the drug that produces 50% of the maximal response.[15]

Table 3: Dose-Dependent Increase in Extracellular Dopamine in Rat Caudate Putamen

| Amphetamine Dose (mg/kg) | Peak % Increase in Dopamine |

| 0.25 | ~200% |

| 0.5 | ~400% |

| 1.0 | ~800% |

| 3.0 | ~1600% |

Data estimated from graphical representations in a study using in vivo microdialysis in rats.[16]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the mechanisms of amphetamine action.

In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter concentrations in the brain of a living animal.[17]

Methodology:

-

A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region (e.g., striatum, prefrontal cortex).[14]

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane and into the aCSF, creating a "dialysate."

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[17]

-

A baseline of neurotransmitter levels is established before the administration of amphetamine. Post-administration samples are then collected to determine the drug-induced changes in neurotransmitter concentration.[14][16]

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in neurotransmitter concentrations in vivo or in brain slices.[18]

Methodology:

-

A carbon-fiber microelectrode is implanted into the brain region of interest.

-

A rapidly changing electrical potential is applied to the electrode, causing the oxidation and reduction of electroactive neurotransmitters like dopamine.

-

The resulting current is measured and is proportional to the concentration of the neurotransmitter at the electrode surface.

-

FSCV is particularly useful for studying phasic neurotransmitter release, which occurs on a much faster timescale than can be resolved by microdialysis.[19]

-

This technique can be used to assess the effects of amphetamine on both evoked and spontaneous dopamine transients.[19]

Synaptosome and Vesicular Preparation Assays

Objective: To study the direct effects of amphetamine on neurotransmitter transporters and vesicles in an in vitro setting.

Methodology:

-

Synaptosome Preparation: Brain tissue is homogenized and subjected to differential and density gradient centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals containing synaptic vesicles and transporters.

-

Neurotransmitter Release Assays: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine). The ability of amphetamine to induce the release of this radiolabeled neurotransmitter is then measured.[15]

-

Vesicular Fraction Preparation: A crude vesicular fraction can be prepared from brain tissue to specifically study VMAT2 activity.[9]

-

VMAT2 Function Assays: These preparations are used to conduct assays such as:

-

Inhibition of [3H]dihydrotetrabenazine binding: To assess the binding affinity of amphetamine for VMAT2.[9]

-

Inhibition of vesicular [3H]dopamine uptake: To measure how amphetamine affects the ability of VMAT2 to sequester dopamine.[9]

-

Release of preloaded [3H]dopamine: To determine if amphetamine can directly cause the release of dopamine from isolated vesicles.[9]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key molecular interactions and experimental processes.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. Drugs, Brains, and Behavior: The Science of Addiction: Drugs and the Brain | NIDA [nida.nih.gov]

- 4. 4.5 Substance Use and Abuse - Psychology 2e | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 8. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 9. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amphetamine-induced release of dopamine in primate prefrontal cortex and striatum: striking differences in magnitude and timecourse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dopaminergic response to graded dopamine concentration elicited by four amphetamine doses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jneurosci.org [jneurosci.org]

The Nexus of Action: An In-Depth Guide to the Cellular and Molecular Targets of Amphetamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amphetamine, a potent central nervous system stimulant, exerts its profound neurochemical and behavioral effects through a complex interplay with a specific set of cellular and molecular targets. Primarily, its actions are mediated by its interaction with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Beyond simple reuptake inhibition, amphetamine serves as a substrate for these transporters, leading to a reversal of their function and subsequent efflux of neurotransmitters. Furthermore, amphetamine engages with the vesicular monoamine transporter 2 (VMAT2) and the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1), to orchestrate a multifaceted disruption of monoaminergic homeostasis. This guide provides a detailed examination of these targets, the intracellular signaling cascades they trigger, quantitative data on their interactions, and the experimental protocols used to elucidate these mechanisms.

Primary Molecular Targets of Amphetamine

Amphetamine's pharmacological profile is defined by its ability to increase synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This is achieved through its direct interaction with and manipulation of several key proteins involved in neurotransmitter transport and signaling.

Plasma Membrane Monoamine Transporters (DAT, NET, and SERT)

The primary molecular targets for amphetamine are the plasma membrane monoamine transporters.[2] These proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[2] Amphetamine and its derivatives act as substrates for these transporters.[2]

The interaction of amphetamine with these transporters is multifaceted:

-

Competitive Reuptake Inhibition: Amphetamine competes with endogenous monoamines for binding to the transporters, thereby inhibiting their reuptake from the synapse.[3]

-

Transporter-Mediated Efflux (Reverse Transport): Upon being transported into the presynaptic neuron by DAT, NET, or SERT, amphetamine induces a conformational change in the transporter, causing it to reverse its direction of transport.[1][2] This results in the non-vesicular release (efflux) of monoamines from the cytoplasm into the synaptic cleft.[2]

Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release.[4] Amphetamine disrupts the proton gradient necessary for VMAT2 function and also acts as a competitive substrate, leading to the depletion of vesicular monoamine stores and a significant increase in their cytosolic concentration.[1][5] This elevation of cytoplasmic monoamines creates a larger pool available for reverse transport by DAT, NET, and SERT.

Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR).[6][7] Activation of TAAR1 by amphetamine initiates intracellular signaling cascades that further modulate the activity of monoamine transporters.[7][8] TAAR1 signaling can lead to the phosphorylation of DAT, which can result in either the internalization of the transporter (a form of non-competitive reuptake inhibition) or the induction of reverse transport.[3][9]

Intracellular Signaling Pathways

The binding of amphetamine to its molecular targets, particularly TAAR1, triggers a cascade of intracellular signaling events that are crucial for its overall effect.

TAAR1-Mediated Signaling

Recent research has defined TAAR1 as a critical intracellular target for amphetamines.[7][8] Upon activation by amphetamine, TAAR1 couples to at least two distinct G-protein alpha subunits:

-

Gαs (G-stimulatory): This coupling leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[7][8] PKA activation appears to occur throughout the cell.[7][8]

-

Gα13: This pathway results in the activation of the small GTPase RhoA.[7][8] RhoA activation is more localized, occurring predominantly near the endoplasmic reticulum.[7][8] The activation of RhoA is linked to the endocytosis (internalization) of both the dopamine transporter (DAT) and the glutamate transporter (EAAT3).[8][10]

Other Kinase Involvement

In addition to PKA and RhoA, other protein kinases are implicated in the actions of amphetamine:

-

Protein Kinase C (PKC): PKC-mediated phosphorylation of DAT can also induce reverse transporter function and dopamine efflux.[2][3]

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Amphetamine administration leads to an increase in CaMKII activity, which is necessary for DAT trafficking.[2]

Quantitative Data: Transporter Interaction

The affinity and potency of amphetamine for the different monoamine transporters are key determinants of its pharmacological and behavioral effects. The following table summarizes reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for d-amphetamine. It is important to note that values can vary between studies due to different experimental conditions and preparations (e.g., cell lines vs. synaptosomes, human vs. rodent transporters).[11]

| Target Transporter | Parameter | Value (µM) | Species | Reference |

| Dopamine Transporter (DAT) | Ki | ~0.6 | Human | [11] |

| Ki | 0.034 | Rat | [11] | |

| Norepinephrine Transporter (NET) | Ki | 0.07 - 0.1 | Human | [11] |

| Ki | 0.039 | Rat | [11] | |

| Serotonin Transporter (SERT) | Ki | 20 - 40 | Human | [11] |

| Ki | 3.8 | Rat | [11] |

Ki (Inhibition constant) represents the concentration of a drug that will bind to 50% of the transporters in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Amphetamine's mechanism at the presynaptic terminal.

Caption: Intracellular signaling cascade via TAAR1 activation.

Experimental Workflows

Caption: Workflow for in-vivo microdialysis experiments.

Caption: Workflow for Fast-Scan Cyclic Voltammetry.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal.

1. Materials and Reagents:

-

Stereotaxic apparatus

-

Guide cannulae and microdialysis probes (e.g., CMA Microdialysis)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered

-

Amphetamine solution for injection

-

Fraction collector

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

2. Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, striatum). Allow the animal to recover for several days.[12]

-

Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1 µL/min).[13] Allow for a 1-2 hour equilibration period for the tissue to stabilize.[14]

-

Baseline Collection: Begin collecting dialysate samples into vials, typically in 10-20 minute fractions.[13][14] Collect at least 3-5 baseline samples to ensure a stable baseline neurotransmitter level.

-

Amphetamine Administration: Administer amphetamine via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Collection: Continue collecting dialysate samples for 2-3 hours post-injection to monitor the drug-induced changes in neurotransmitter levels.[14]

-

Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentration of dopamine, norepinephrine, and/or serotonin.[14] Data are typically expressed as a percentage change from the average baseline concentration.

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.[15][16]

1. Materials and Reagents:

-

Vibratome for slicing brain tissue

-

Carbon-fiber microelectrodes

-

Bipolar stimulating electrode

-

Voltammetry amplifier and data acquisition system (e.g., Digitimer NL800A)

-

Perfusion chamber for brain slices

-

Oxygenated aCSF

-

Amphetamine solution

2. Procedure:

-

Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) from a rodent brain.[15]

-

Electrode Placement: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Under a microscope, lower a carbon-fiber microelectrode and a stimulating electrode into the striatum.[15]

-

Measurement: Apply a triangular voltage waveform to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and repeat every 100 ms.[15] This waveform oxidizes and then reduces dopamine at the electrode surface, generating a characteristic current.

-

Evoked Release: Deliver a brief electrical pulse through the stimulating electrode to evoke dopamine release from nearby terminals. Record the resulting change in current.[15]

-

Baseline Recording: Record several stable, electrically-evoked dopamine release events to establish a baseline.

-

Amphetamine Application: Switch the perfusion solution to one containing a known concentration of amphetamine.[15]

-

Post-Drug Recording: After a period of drug perfusion, repeat the electrical stimulation and recording to measure amphetamine's effect on dopamine release and uptake kinetics. The increase in the peak signal reflects enhanced release, while a slowing of the signal decay rate indicates uptake inhibition.[15]

Radioligand Binding Assay for Transporter Affinity

This protocol is used to determine the binding affinity (Ki) of amphetamine for a specific monoamine transporter.

1. Materials and Reagents:

-

Cell membranes prepared from cells expressing the human transporter of interest (DAT, NET, or SERT) or brain tissue homogenates.

-

A specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT).

-

Unlabeled amphetamine in a range of concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Cell harvester or vacuum filtration manifold.

-

Liquid scintillation counter and scintillation fluid.

2. Procedure:

-

Reaction Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled amphetamine (the "competitor"). Include tubes for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known potent inhibitor, like cocaine, to block all specific binding).

-

Incubation: Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound or non-specifically trapped radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate "specific binding" by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amphetamine concentration to generate a competition curve. From this curve, the IC50 (the concentration of amphetamine that inhibits 50% of the specific radioligand binding) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]

Conclusion

The actions of amphetamine are the result of a sophisticated and coordinated assault on the machinery of monoaminergic neurotransmission. Its ability to not only block reuptake but also to induce transporter-mediated efflux, disrupt vesicular storage, and activate intracellular signaling cascades via TAAR1 highlights its multifaceted nature. A thorough understanding of these cellular and molecular targets is paramount for the development of novel therapeutics for conditions like ADHD and for comprehending the neurobiological underpinnings of stimulant abuse and addiction. The experimental protocols detailed herein represent the foundational tools that continue to illuminate the complex pharmacology of this important psychostimulant.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amphetamine - Wikipedia [en.wikipedia.org]

- 7. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis [bio-protocol.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amphetamine Derivatives: Structures, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine and its derivatives represent a broad class of synthetic psychoactive compounds that exert profound effects on the central nervous system (CNS).[1] Based on the core phenethylamine structure, these molecules are renowned for their stimulant, euphoriant, and anorectic properties.[2] The archetypal compound, amphetamine, was first synthesized in 1887, with its pharmacological significance being recognized in the 1930s.[1] Since then, countless structural modifications have been made to the amphetamine scaffold, yielding a vast array of derivatives with diverse pharmacological profiles, ranging from therapeutic agents for ADHD and narcolepsy to substances of abuse.[1][2]

This technical guide provides an in-depth exploration of amphetamine derivatives, focusing on their chemical structures, structure-activity relationships (SAR), and the experimental protocols used for their characterization. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of these complex compounds.

Core Chemical Structure and Derivatives

The foundational structure of all amphetamine derivatives is α-methylphenethylamine.[3] This core consists of a phenyl ring attached to an ethyl group, which in turn is bonded to an amine group, with a methyl group at the alpha position of the side chain. Modifications to this basic structure at three primary locations—the phenyl ring, the aliphatic side chain, and the terminal amine group—give rise to the wide variety of amphetamine analogs.[3]

-

Phenyl Ring Substitutions: The addition of substituents to the phenyl ring can dramatically alter a compound's potency and selectivity for different monoamine transporters. For instance, para-chloro substitution has been shown to increase potency at the serotonin transporter (SERT).[3] The addition of a methylenedioxy bridge, as seen in 3,4-methylenedioxymethamphetamine (MDMA), also significantly enhances affinity for SERT.

-

Side Chain Modifications: Alterations to the propane side chain, such as the addition of a β-keto group, result in the class of compounds known as cathinones. These modifications generally reduce the potency compared to their amphetamine counterparts.[3]

-

Amine Group Substitutions: N-alkylation (e.g., N-methyl, N-ethyl) can influence a compound's lipophilicity and pharmacological profile. For example, N-methylation of amphetamine produces methamphetamine, which is generally a more potent CNS stimulant.[3]

Structure-Activity Relationships (SAR)

The pharmacological effects of amphetamine derivatives are intrinsically linked to their chemical structure. These compounds primarily interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] The affinity and activity at these transporters are dictated by the specific structural modifications of the amphetamine molecule.

dot

Figure 1: Key structural modification sites on the amphetamine core and their influence on pharmacology.

A fundamental principle of amphetamine SAR is that substitutions on the phenyl ring or the amine group can shift the selectivity of the compound towards different monoamine transporters. For example, while amphetamine and methamphetamine are more potent at DAT and NET, certain ring substitutions can increase their affinity for SERT.[5]

Quantitative Pharmacological Data

The following table summarizes the in vitro potencies (Ki or IC50 values) of several key amphetamine derivatives at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data allows for a direct comparison of how structural modifications impact transporter inhibition.

| Compound | Substitution | hDAT Ki (μM) | hNET Ki (μM) | hSERT Ki (μM) | Reference(s) |

| d-Amphetamine | None | 0.64 | 0.07 | 38 | [5] |

| Methamphetamine | N-methyl | ~0.082 | ~0.0013 | ~20.7 | [5] |

| MDMA | 3,4-methylenedioxy, N-methyl | - | - | - | - |

| p-Chloroamphetamine | 4-chloro | - | - | - | - |

| N-Ethylamphetamine | N-ethyl | - | - | - | - |

| Cathinone | β-keto | - | - | - | - |

Mechanism of Action and Signaling Pathways

Amphetamine derivatives exert their effects primarily by acting as substrates for monoamine transporters. They are transported into the presynaptic neuron, which leads to a reversal of the transporter's function, causing the efflux of neurotransmitters (dopamine, norepinephrine, and/or serotonin) from the cytoplasm into the synaptic cleft.[6] This surge in synaptic monoamine concentrations is responsible for the profound psychostimulant effects.

The downstream signaling cascade, particularly following dopamine D1 receptor activation, involves the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neural plasticity and addiction-related gene expression.[1][7]

dot

Figure 2: Simplified signaling cascade following amphetamine-induced dopamine release and D1 receptor activation.

Experimental Protocols

Characterizing the pharmacological profile of amphetamine derivatives requires a suite of specialized in vitro and in vivo assays.

Protocol 1: Synaptosome Preparation and Neurotransmitter Uptake Assay

This in vitro assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into presynaptic terminals (synaptosomes).

dot

Figure 3: Experimental workflow for a neurotransmitter uptake assay using synaptosomes.

Methodology:

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest (e.g., rat striatum for DAT) and place it in ice-cold 0.32 M sucrose solution.

-

Homogenize the tissue gently in a glass-Teflon homogenizer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-HEPES) and determine the protein concentration.

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test amphetamine derivative or a known inhibitor (to define non-specific uptake) for a set time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the buffer.

-

Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake from the total uptake.

-

Plot the percent inhibition of specific uptake versus the log of the drug concentration to determine the IC50 value.

-

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for the transporter by assessing its ability to compete with a radiolabeled ligand that binds specifically to the transporter.

Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with hDAT) or from brain tissue rich in the transporter (e.g., striatum for DAT).

-

Homogenize cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the amphetamine derivative).

-

To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known, potent inhibitor (e.g., cocaine for DAT).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration, similar to the uptake assay, to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters and measure the retained radioactivity via scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Analyze the competition curve using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The study of amphetamine derivatives is a dynamic field with significant implications for both therapeutic development and public health. A thorough understanding of their structure-activity relationships, mechanisms of action, and the experimental methods used to evaluate them is crucial for professionals in neuroscience and drug discovery. This guide provides a foundational overview of these key areas, offering detailed protocols and conceptual frameworks to aid researchers in their investigations of this complex and important class of compounds.

References

- 1. Adderall - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative model of amphetamine action on the 5-HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. Addiction - Wikipedia [en.wikipedia.org]

The Core Structure-Activity Relationships of Substituted Amphetamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted amphetamines represent a vast and pharmacologically diverse class of psychoactive compounds. Their structure-activity relationships (SAR) have been the subject of extensive research, driven by their therapeutic potential and their prevalence as substances of abuse. This technical guide provides an in-depth analysis of the core SAR principles governing the interaction of substituted amphetamines with their primary molecular targets, details the experimental protocols used to characterize these interactions, and visualizes the key signaling pathways involved.

Core Molecular Targets and Structure-Activity Relationships

The pharmacological effects of substituted amphetamines are primarily mediated by their interactions with monoamine transporters and specific G-protein coupled receptors. The affinity and activity at these targets are exquisitely sensitive to the nature and position of substituents on the phenethylamine scaffold.

Monoamine Transporters: DAT, NET, and SERT

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the primary targets for the majority of substituted amphetamines. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade. Substituted amphetamines can act as either inhibitors of reuptake or as substrates for the transporters, inducing reverse transport (efflux) of the endogenous neurotransmitter.

The selectivity of a given compound for DAT, NET, or SERT is a critical determinant of its psychoactive and physiological effects. Generally, compounds with high affinity for DAT and NET are potent psychostimulants, while those with significant SERT activity often exhibit empathogenic or psychedelic properties.

Table 1: Quantitative Structure-Activity Relationships of Substituted Amphetamines at Monoamine Transporters

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |

| Amphetamine | Unsubstituted | 600 | 70-100 | 20,000-40,000 | ~0.02 |

| Methamphetamine | N-methyl | 600 | 100 | 20,000-40,000 | ~0.02 |

| MDMA | 3,4-methylenedioxy, N-methyl | 8,290 | 1,190 | 2,410 | 3.44 |

| p-Chloroamphetamine (PCA) | 4-chloro | - | - | - | - |

| 4-Fluoroamphetamine (4-FA) | 4-fluoro | - | - | - | - |

Note: Ki values can vary between studies and experimental conditions. The data presented here are representative values from the literature. The DAT/SERT selectivity ratio is calculated as (1/SERT Ki) / (1/DAT Ki).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that has emerged as a key modulator of monoamine neurotransmission. Amphetamine and its analogs are agonists at TAAR1.[1] Activation of TAAR1 can lead to a variety of downstream effects, including the phosphorylation of monoamine transporters, which can alter their function.[1] TAAR1 signaling is complex and can involve coupling to different G-protein subtypes, including Gs and Gq.

Serotonin 2A Receptor (5-HT2A)

The 5-HT2A receptor is a Gq/11-coupled GPCR that is the primary molecular target for classic psychedelic hallucinogens. Substituted amphetamines with a 2,5-dimethoxy-4-substituted phenyl ring pattern, such as the "2C" series and their amphetamine counterparts (e.g., DOI, DOB), are potent 5-HT2A agonists. Activation of this receptor is believed to be responsible for the profound alterations in perception, cognition, and mood associated with these compounds. The structure-activity relationships at the 5-HT2A receptor are distinct from those at the monoamine transporters.

Table 2: Binding Affinities and Functional Potencies of Psychedelic Amphetamines at the 5-HT2A Receptor

| Compound | Substitution | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-B | 2,5-dimethoxy-4-bromo | 8 | - |

| 2C-I | 2,5-dimethoxy-4-iodo | - | - |

| DOI | 2,5-dimethoxy-4-iodo (amphetamine) | - | - |

| DOB | 2,5-dimethoxy-4-bromo (amphetamine) | - | - |

Note: Data for this table is compiled from various sources and is intended to be representative. Ki and EC50 values can vary depending on the specific assay used.

Experimental Protocols

The characterization of substituted amphetamines requires a suite of in vitro assays to determine their affinity and functional activity at their molecular targets.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor or transporter. The assay involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target.

Protocol for DAT Radioligand Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer (pH 7.4), is used.

-

Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.

-

Separation: After incubation to equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Protocol for [³H]Dopamine Uptake Assay in HEK293-hDAT Cells:

-

Cell Culture: HEK293 cells stably expressing hDAT are cultured to near confluence in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound in assay buffer.

-

Uptake Initiation: Uptake is initiated by the addition of a fixed concentration of [³H]dopamine.

-

Termination: After a short incubation period (typically a few minutes), uptake is terminated by rapid washing with ice-cold buffer.

-

Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of dopamine uptake is determined.

Neurotransmitter Release (Efflux) Assays

Neurotransmitter release assays are used to determine if a compound acts as a substrate for a transporter, inducing reverse transport.

Protocol for [³H]Neurotransmitter Release Assay using Synaptosomes:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT).

-

Loading: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously washed with buffer to establish a stable baseline of radioactivity.

-

Stimulation: The synaptosomes are then exposed to varying concentrations of the test compound.

-

Fraction Collection: Superfusate fractions are collected at regular intervals.

-

Quantification: The radioactivity in each fraction is quantified by scintillation counting.

-

Data Analysis: The ability of the test compound to evoke release of the radiolabeled neurotransmitter is quantified, and an EC50 value for release is determined.

Visualization of Signaling Pathways and Workflows

TAAR1 Signaling Pathway

The activation of TAAR1 by amphetamines initiates a complex intracellular signaling cascade that modulates monoamine transporter function.

Caption: Amphetamine-induced TAAR1 signaling cascade.

5-HT2A Receptor Signaling Pathway

Psychedelic amphetamines activate the 5-HT2A receptor, leading to the activation of the Gq signaling pathway and downstream effectors.

Caption: Psychedelic amphetamine-induced 5-HT2A receptor signaling.

Experimental Workflow for Characterization of Novel Substituted Amphetamines

The in vitro characterization of a novel substituted amphetamine follows a logical progression of experiments to determine its pharmacological profile.